(R)-2-Amino-3-(Benzylamino)Propanoic Acid

Beschreibung

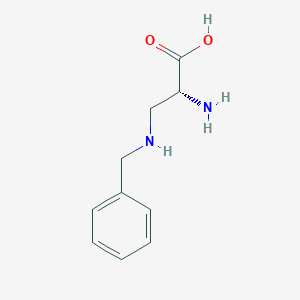

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(benzylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGMJYPWCZYLAW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555937 | |

| Record name | 3-(Benzylamino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119906-14-8 | |

| Record name | 3-(Benzylamino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification As a Chiral α Amino Acid Derivative

(R)-2-Amino-3-(benzylamino)propanoic acid is classified as a chiral α-amino acid derivative. This classification stems from its core structure, which is based on a propanoic acid backbone. It features an amino group (–NH₂) attached to the α-carbon (the carbon atom adjacent to the carboxyl group), which is characteristic of all α-amino acids.

The defining features of this specific molecule are the modifications to the standard amino acid template. A benzylamino group (–NHCH₂C₆H₅) is attached to the β-carbon, making it an α,β-diamino acid derivative. The designation "(R)" specifies the stereochemistry at the chiral α-carbon, indicating a particular three-dimensional arrangement of the substituent groups. Chiral α-amino acid derivatives are a critical class of nonproteinogenic amino acids, widely found in pharmaceuticals and biologically active molecules. rsc.org They also serve as versatile building blocks in asymmetric synthesis. rsc.org The development of such derivatives is closely tied to advancements in asymmetric synthesis methods, such as catalytic asymmetric direct Mannich reactions.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Classification | Chiral α,β-diaminopropanoic acid derivative |

| Key Functional Groups | Carboxylic acid, α-Amino group, β-Benzylamino group |

| Chirality | (R)-configuration at the α-carbon |

Note: Data sourced from publicly available chemical databases. matrix-fine-chemicals.comchemicalbook.com

Significance of Modified Amino Acids in Organic and Medicinal Chemistry

Modified amino acids, also known as unnatural or non-proteinogenic amino acids (NPAAs), are fundamental building blocks in contemporary organic and medicinal chemistry. acs.org Unlike the 22 standard proteinogenic amino acids encoded by the genetic code, these compounds offer structural diversity that allows scientists to fine-tune molecular properties for specific applications. frontiersin.orgnbinno.com

In organic chemistry, these derivatives are invaluable starting materials for the synthesis of complex molecules. acs.org Their unique side chains and stereochemistry enable the construction of novel molecular architectures. Chemical synthesis allows for the creation of non-natural amino acid derivatives with specific functions, which have applications in drug development and biochemical research. amerigoscientific.com

In medicinal chemistry, the incorporation of modified amino acids into peptides or small molecules can dramatically enhance their therapeutic properties. This strategy is used to improve stability against enzymatic degradation, increase receptor binding affinity and selectivity, and modify solubility and bioavailability. nih.gov By replacing natural amino acids, researchers can impart entirely new biological functions. These compounds are crucial in designing enzyme inhibitors, developing peptide-based drugs, and creating targeted drug delivery systems. nbinno.com

Table 2: Applications of Modified Amino Acids

| Field | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Peptide-based drug development | Enhances stability, potency, and bioavailability. nih.gov |

| Enzyme Inhibition | Serves as a component of enzyme inhibitors. | |

| Drug Discovery | Acts as a scaffold for new drug molecules with improved effectiveness and safety. bristol.ac.uk | |

| Organic Synthesis | Asymmetric Synthesis | Functions as a chiral building block and auxiliary. rsc.org |

| Complex Molecule Synthesis | Provides unique structural motifs for novel compounds. acs.org | |

| Biochemical Research | Protein Engineering | Allows for the creation of proteins with new functions or enhanced properties. |

Overview of Research Trajectories for Non Proteinogenic Amino Acids

Strategies for Enantioselective Synthesis

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer, minimizing the need for chiral resolution. These methods often employ chiral catalysts, auxiliaries, or enzymes to induce stereoselectivity.

Asymmetric Catalysis in α-Amino Acid Synthesis

Asymmetric catalysis is a powerful tool for constructing chiral molecules, including α,β-diamino acids. The catalytic asymmetric direct Mannich reaction has emerged as a particularly elegant and efficient method for stereocontrolled synthesis. rsc.org This reaction typically involves the addition of a nucleophile, such as a glycine (B1666218) Schiff base, to an imine. By using a chiral catalyst, the reaction can be guided to produce one enantiomer preferentially.

Key catalytic systems applicable to the synthesis of the target compound include:

Chiral Phosphoric Acids: These Brønsted acid catalysts can activate imines towards nucleophilic attack and create a chiral environment to control the stereochemical outcome. They have been successfully used in the synthesis of anti-α,β-diamino acid derivatives through tandem aza-Michael/ring-opening reactions. acs.orgnih.gov

Metal-Based Catalysts: Complexes of metals like copper(II) with chiral ligands (e.g., N,N'-dioxide ligands) have been developed for highly diastereo- and enantioselective Mannich-type reactions, yielding optically active anti-α,β-diamino acid esters. acs.org

The general approach involves reacting a glycine equivalent with an N-benzylimine derivative in the presence of the chiral catalyst, which controls the facial selectivity of the addition to establish the (R)-configuration at the α-carbon.

| Catalytic System | Typical Substrates | Achieved Selectivity (for analogous systems) | Reference |

| Chiral Phosphoric Acid | Alkylideneoxazolones and Hydroxylamines | Up to 94:6 d.r. and 97% e.e. | acs.org |

| Copper(II)-N,N'-dioxide Complex | Glycine Schiff Base and Imines | Up to 96:4 d.r. and 97% e.e. | acs.org |

Chiral Pool and Chiral Auxiliary-Based Approaches

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com For the synthesis of (R)-2-Amino-3-(benzylamino)propanoic acid, natural amino acids such as D-serine are ideal precursors. D-serine already possesses the correct (R)-stereochemistry at the α-carbon. The synthesis would involve the chemical modification of its hydroxymethyl side chain. For instance, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by benzylamine (B48309) via a nucleophilic substitution reaction. mdpi.comscirp.org This approach preserves the initial stereochemistry of the starting material. wikipedia.org

Chiral Auxiliary-Based Synthesis: A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For synthesizing the target compound, a glycine derivative can be attached to a chiral auxiliary, such as one derived from pseudoephedrine or an oxazolidinone. wikipedia.org The resulting adduct can be deprotonated to form a chiral enolate, which then reacts with an electrophilic source of the benzylaminomethyl group. The steric bulk of the auxiliary directs the electrophile to attack from a specific face, controlling the stereochemistry. Subsequent cleavage of the auxiliary yields the enantiomerically enriched diamino acid. researchgate.net

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis leverages the high chemo-, regio-, and stereoselectivity of enzymes to perform challenging chemical transformations. nih.gov Chemoenzymatic approaches combine the strengths of both enzymatic and chemical methods. researchgate.net

For the synthesis of this compound, several biocatalytic strategies could be envisioned:

Engineered Mannichases: Pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes can be engineered to catalyze stereoselective Mannich-type reactions. nih.govescholarship.org An engineered enzyme could potentially catalyze the reaction between glycine and an appropriate N-benzylimine precursor to form the target molecule in a single, highly enantioselective step. nih.gov

Transaminases: Aromatic amino acid aminotransferases have been shown to accommodate substitutions at the β-position of their keto-acid substrates. nih.gov A potential route involves the enzymatic transamination of a β-(benzylamino)pyruvic acid precursor to directly install the α-amino group with the desired (R)-stereochemistry.

Enzymatic Resolution: A chemical synthesis could produce a racemic mixture of 2-amino-3-(benzylamino)propanoic acid. An L-specific amidase could then be used to selectively hydrolyze the amide of the (S)-enantiomer, allowing for the separation of the desired (R)-amino acid. researchgate.net

Multistep Organic Synthesis Routes

Multistep synthesis provides a robust framework for constructing complex molecules by building the carbon skeleton and introducing functional groups in a sequential and controlled manner.

Construction of the Propanoic Acid Backbone with Stereocontrol

The core challenge in a multistep synthesis is the diastereoselective and enantioselective construction of the propanoic acid backbone containing two adjacent nitrogen-bearing stereocenters.

One effective strategy begins with a chiral precursor, such as an N-protected D-serine derivative. mdpi.comresearchgate.net The existing stereocenter at C2 directs the stereochemistry of subsequent transformations at C3. For example, the hydroxyl group of serine can be oxidized to an aldehyde. This aldehyde can then undergo a stereoselective reductive amination with benzylamine. The facial selectivity of the reduction of the intermediate imine, often controlled by chelation or steric hindrance from the adjacent stereocenter, is crucial for establishing the stereochemistry at C3.

Alternatively, asymmetric Michael additions can be employed. The addition of a chiral amine nucleophile to an α,β-unsaturated carbonyl compound can establish the stereocenter at C3, followed by the introduction of the C2 amino group. Organocatalytic methods using chiral pyrrolidines have proven effective in catalyzing Michael additions to nitroalkenes, which can subsequently be reduced to amines, providing a pathway to the diamino backbone. nih.gov

Introduction and Manipulation of the Benzylamino Moiety

Nucleophilic Substitution: As mentioned in the chiral pool approach (2.1.2), a common method is the SN2 reaction of benzylamine with a substrate containing a suitable leaving group (e.g., tosylate, mesylate, or halide) at the C3 position. scirp.org Starting from D-serine, the hydroxyl group is first activated before reaction with benzylamine.

Reductive Amination: This involves the reaction of an aldehyde with benzylamine to form an imine, which is then reduced in situ (e.g., with sodium borohydride (B1222165) or a similar reducing agent) to the secondary amine. This is a versatile method for forming C-N bonds.

From a Primary Amine: The synthesis could proceed through a 2,3-diaminopropanoic acid intermediate. The C3 amino group could then be selectively benzylated. This requires orthogonal protection strategies for the two amino groups. For example, the α-amino group could be protected as a Boc-carbamate while the β-amino group is selectively alkylated with benzyl (B1604629) bromide.

Protecting Group Strategies and Deprotection Techniques

The synthesis of this compound necessitates an orthogonal protecting group strategy to selectively mask the two distinct amino functionalities at the C2 and C3 positions. A common and effective approach involves the use of the tert-butyloxycarbonyl (Boc) group for the α-amino group (C2) and a benzyl (Bn) group for the β-amino group (C3). This strategy is evidenced by the commercial availability of the key intermediate, (R)-2-((tert-butoxycarbonyl)amino)-3-(benzylamino)propanoic acid.

This combination of protecting groups is advantageous due to their differential lability under specific reaction conditions, allowing for sequential and selective deprotection.

Boc Group Protection and Deprotection: The Boc group is a widely used, acid-labile protecting group for amines. researchgate.net It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The removal of the Boc group is achieved under acidic conditions. researchgate.netfishersci.co.uk Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol (B129727), or ethyl acetate. researchgate.netnih.gov The choice of reagent can be optimized to be compatible with other functional groups in the molecule. For instance, milder methods using reagents like oxalyl chloride in methanol have been developed to avoid cleavage of other acid-sensitive groups. nih.gov

Benzyl Group Protection and Deprotection: The N-benzyl group is typically installed via reductive amination or by reaction with a benzyl halide. researchgate.net Its removal is most commonly accomplished through catalytic hydrogenolysis. researchgate.netnih.gov This method involves a palladium catalyst, frequently palladium on carbon (Pd/C), and a hydrogen source. nih.govmdma.ch While hydrogen gas (H₂) is a standard hydrogen source, transfer hydrogenolysis using reagents like ammonium (B1175870) formate (B1220265) offers a milder and often more rapid alternative that can be performed under neutral conditions. mdma.ch

The key deprotection steps for the orthogonally protected precursor are as follows:

Selective Boc Deprotection: Treatment with an acid such as TFA or HCl specifically removes the Boc group from the C2-amine, leaving the N-benzyl group intact.

Selective Benzyl Deprotection: Catalytic hydrogenolysis selectively cleaves the N-benzyl group from the C3-amine, while the Boc group remains unaffected under these conditions.

This orthogonality ensures that either amine can be selectively deprotected and further functionalized without affecting the other, providing significant synthetic flexibility.

Optimization of Synthetic Efficiency and Yield

Optimization of N-Benzyl Deprotection: The catalytic hydrogenolysis of N-benzyl groups can sometimes be sluggish or lead to catalyst poisoning, especially with amine-containing substrates. nih.gov To improve efficiency, several strategies have been developed. One approach is the use of additives or co-catalysts. For instance, the combination of a palladium catalyst with niobic acid-on-carbon (Nb₂O₅/C) has been shown to effectively facilitate the hydrogenative deprotection of N-benzyl groups, leading to excellent yields and reusable catalysts. nih.gov Another study demonstrated that the addition of acetic acid can facilitate the debenzylation of N-Boc, N-Bn double-protected amines, significantly improving yields where standard conditions were ineffective. nih.gov

The choice of hydrogen donor in transfer hydrogenolysis also impacts reaction efficiency. The following table summarizes findings for the debenzylation of various N-benzyl amines using 10% Pd-C and ammonium formate, a method noted for its rapid and mild conditions. mdma.ch

| N-Benzyl Derivative | Reaction Time (min) | Yield (%) |

|---|---|---|

| N-Benzyl-aniline | 10 | 95 |

| N-Benzyl-N-methylaniline | 45 | 92 |

| N,N-Dibenzylaniline | 60 | 90 |

| N-Benzylpiperidine | 15 | 98 |

Optimization of N-Boc Deprotection: While Boc deprotection is generally efficient, optimization is crucial when dealing with sensitive substrates to prevent side reactions. The reaction conditions can be tuned by altering the acid, solvent, and temperature. For substrates with other acid-labile groups, excessively strong acidic conditions can lead to undesired cleavage and lower yields. researchgate.net The development of milder deprotection systems, such as using iron(III) salts as catalysts or deep eutectic solvents (DES), provides cleaner reactions and excellent yields, often without the need for extensive purification. semanticscholar.orgresearchgate.net

The following table illustrates the efficiency of a DES-catalyzed deprotection for various N-Boc protected amino acid methyl esters, highlighting rapid reaction times and high yields. researchgate.net

| Substrate | Time (min) | Yield (%) |

|---|---|---|

| N-Boc-L-Alanine methyl ester | 10 | >98 |

| N-Boc-D-Alanine methyl ester | 10 | >98 |

| N-Boc-L-Valine methyl ester | 15 | >98 |

| N-Boc-L-Leucine methyl ester | 15 | 97 |

| N-Boc-L-Phenylalanine methyl ester | 10 | 96 |

By carefully selecting and optimizing these protecting group and deprotection methodologies, the synthesis of this compound can be achieved with high efficiency, purity, and stereochemical control, facilitating its use in further synthetic applications.

Reactions Involving the Primary α-Amino Group

The primary α-amino group in this compound is the most nucleophilic of the two nitrogen atoms, making it the primary site for reactions with electrophiles under neutral or basic conditions. Common transformations involving this group include N-acylation and N-alkylation.

N-Acylation: The primary α-amino group can be selectively acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. nih.gov This reaction is typically carried out in the presence of a base to neutralize the acid generated. The choice of solvent and base is critical to avoid side reactions and ensure high yields. For instance, enzymatic N-acylation using aminoacylases in an aqueous medium has been shown to be effective for the selective acylation of the α-amino group of various L-amino acids. nih.gov

N-Alkylation: Selective alkylation of the α-amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging. Reductive amination of aldehydes or ketones with the α-amino group provides a more controlled method for introducing alkyl substituents.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| N-Acylation | Acid chloride/anhydride, base (e.g., triethylamine), aprotic solvent | N-α-Acyl derivative |

| N-Alkylation | Alkyl halide, base | N-α-Alkyl derivative |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH3CN) | N-α-Alkyl derivative |

Reactivity of the Secondary β-Benzylamino Group

The secondary β-benzylamino group is less nucleophilic than the primary α-amino group due to steric hindrance and the electron-donating nature of the benzyl group. This difference in reactivity allows for the selective modification of the α-amino group while leaving the β-amino group intact. However, under more forcing conditions or with appropriate protecting group strategies, the β-benzylamino group can also undergo various transformations.

N-Alkylation and N-Acylation: While less reactive, the secondary amino group can be alkylated or acylated, typically requiring stronger reagents or catalysts. rsc.org The synthesis of N-alkylated 2-aminothiophenes, which are structurally related, has been shown to be challenging, often requiring forcing conditions. rsc.org

Intramolecular Cyclization: The proximity of the β-amino group to the carboxylic acid functionality allows for intramolecular cyclization reactions to form heterocyclic structures, such as piperazinones or other nitrogen-containing rings. These reactions are often promoted by dehydrating agents or by converting the carboxylic acid to a more reactive derivative. The cyclization of 2,3-diaminopropanoic acid derivatives is a known route to various heterocyclic compounds.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| N-Alkylation | Strong alkylating agent, forcing conditions | N-β-Alkyl derivative |

| N-Acylation | Activated acylating agent, catalyst | N-β-Acyl derivative |

| Intramolecular Cyclization | Dehydrating agent or activation of carboxylic acid | Heterocyclic compounds (e.g., piperazinones) |

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group in this compound can undergo a variety of transformations common to carboxylic acids, including esterification, amide bond formation, and reduction.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. google.com Common methods include Fischer esterification with an excess of alcohol and a strong acid like sulfuric acid or hydrogen chloride. Alternatively, reaction with alkyl halides in the presence of a base can also yield esters.

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires the activation of the carboxylic acid, which can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. organic-chemistry.org Boron-based reagents like B(OCH2CF3)3 have also been shown to be effective for direct amidation. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (R)-2-amino-3-(benzylamino)propan-1-ol. Strong reducing agents such as lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride are generally not effective in reducing carboxylic acids. chemguide.co.ukkhanacademy.org The reaction is usually carried out in an anhydrous ethereal solvent. chemguide.co.uk

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Alcohol, acid catalyst (e.g., H2SO4) | Ester derivative |

| Amide Formation | Amine, coupling agent (e.g., DCC, EDC) | Amide derivative |

| Reduction | LiAlH4, anhydrous ether | (R)-2-Amino-3-(benzylamino)propan-1-ol |

Stereochemical Implications of Chemical Derivatization

The stereocenter at the α-carbon of this compound is a key feature of the molecule. Chemical transformations at the functional groups can have significant implications for the stereochemical integrity of this center.

Reactions at the α-Amino and Carboxylic Acid Groups: Reactions involving the α-amino and carboxylic acid groups, particularly those that proceed through intermediates where the α-proton can be abstracted, carry the risk of epimerization. For example, in peptide coupling reactions, the activation of the carboxylic acid can lead to the formation of an oxazolone (B7731731) intermediate, which can readily racemize. The choice of coupling reagents and reaction conditions is therefore critical to maintain the stereochemical purity of the product. organic-chemistry.org

Diastereoselective Reactions: The existing stereocenter can influence the stereochemical outcome of reactions at other sites in the molecule, leading to the formation of diastereomers. For instance, the alkylation of the β-amino group or reactions involving the formation of a new stereocenter could proceed with some degree of diastereoselectivity, influenced by the stereochemistry of the α-carbon.

Retention of Configuration: Many reactions, if carried out under appropriate conditions, can proceed with retention of the (R)-configuration. For example, reductions of the carboxylic acid with LiAlH4 and many N-acylation reactions of the α-amino group are not expected to affect the stereocenter.

| Transformation | Potential Stereochemical Outcome | Controlling Factors |

|---|---|---|

| Amide coupling | Epimerization at the α-carbon | Choice of coupling reagent, temperature, and base |

| Formation of new stereocenters | Diastereoselectivity | Influence of the existing stereocenter, choice of reagents |

| Reduction of carboxylic acid | Retention of configuration | Generally proceeds with retention |

Research on Derivatives and Analogs of R 2 Amino 3 Benzylamino Propanoic Acid

Structural Modifications and Design Principles

The design of derivatives and analogs of (R)-2-amino-3-(benzylamino)propanoic acid is guided by principles aimed at exploring structure-activity relationships (SAR) and optimizing physicochemical properties. Modifications can be targeted at several key positions within the molecule: the α-amino group, the β-amino group, the carboxylic acid, and the benzyl (B1604629) side chain.

Key design principles include:

Backbone Constraint: Incorporating α,β-diamino acids into peptide sequences can induce specific secondary structures, such as β-turns or helices. The vicinal diamine structure provides an additional site for hydrogen bonding or cyclization, which can rigidify the peptide backbone and enhance binding affinity to biological targets. researchgate.net

Side-Chain Variation: The benzyl group on the β-nitrogen can be systematically modified to probe interactions with receptor pockets. Substituents can be introduced onto the phenyl ring to alter its electronic properties (e.g., electron-donating or -withdrawing groups) or steric bulk. Alternatively, the entire benzyl group can be replaced with other alkyl or aryl substituents to explore different binding modes. sigmaaldrich.com

Bioisosteric Replacement: Functional groups within the molecule can be replaced by other groups with similar steric and electronic properties (bioisosteres) to improve metabolic stability or modulate activity. For instance, research on related amino acid derivatives has shown that a triazole ring can serve as a successful bioisostere for an amide bond, leading to potent receptor agonists. frontiersin.org

Orthogonal Protection: In synthetic design, the α- and β-amino groups are often protected with orthogonal protecting groups (e.g., Fmoc and Boc). This strategy allows for the selective deprotection and functionalization of one amino group while the other remains protected, enabling the synthesis of branched peptides or the site-specific attachment of labels and other moieties. sigmaaldrich.com

These principles are applied to generate libraries of compounds that are then screened for desired biological activities, such as enzyme inhibition or receptor binding, allowing researchers to build comprehensive SAR models. sigmaaldrich.com

Synthesis of Chiral α,β-Diamino Acid Derivatives

The synthesis of chiral α,β-diamino acids is a significant challenge due to the need to control the stereochemistry at two adjacent carbon centers. acs.org The catalytic asymmetric direct Mannich reaction has emerged as one of the most powerful and efficient methods for the stereocontrolled synthesis of both syn- and anti-α,β-diamino acid derivatives. rsc.org

The Mannich reaction involves the addition of a nucleophilic enolate (or its equivalent) to an electrophilic imine. In the context of α,β-diamino acid synthesis, this typically involves the reaction of a glycine-derived enolate with an N-protected imine. rsc.org The stereochemical outcome is controlled through the use of chiral catalysts, which can be either metal-based (e.g., Ni(II) complexes) or purely organic molecules (organocatalysts). rsc.orgrsc.org

Key strategies in asymmetric synthesis include:

Chiral Auxiliaries: A chiral auxiliary, such as (R)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB), can be attached to the glycine (B1666218) substrate. The auxiliary directs the approach of the imine, leading to a highly diastereoselective reaction. rsc.org

Chiral Catalysis: The reaction can be catalyzed by a chiral Lewis acid, Brønsted acid, or phase-transfer catalyst that creates a chiral environment, favoring the formation of one enantiomer over the other. nih.gov

Enzymatic Synthesis: Modern approaches utilize engineered enzymes, such as pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, to catalyze stereoselective Mannich-type reactions between free α-amino acids and imines. nih.govacs.org This biocatalytic method offers high efficiency and stereocontrol under mild, environmentally friendly conditions. nih.gov

The table below summarizes representative conditions for the asymmetric Mannich reaction used to synthesize α,β-diamino acid derivatives.

| Catalyst/Auxiliary | Glycine Donor | Imine Acceptor | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Ni(II) Complex with (R)-BPB | Glycine Schiff Base | N-Tosyl Imines | >95:5 (syn) | >98% | rsc.org |

| Phase-Transfer Catalyst (Cinchona Alkaloid-derived) | Glycine Ester Schiff Base | N-Boc Imines | Up to 94:6 (anti) | Up to 99% | rsc.org |

| Engineered PLP-dependent Enzyme (LolT-based) | Free α-Amino Acids | Enolizable Cyclic Imines | High Diastereo- and Enantiocontrol | Not specified | nih.govacs.org |

| Chiral Phosphoric Acid (Organocatalyst) | Glycine Ester Schiff Base | N-PMP Imines | Up to 97:3 (syn) | Up to 98% | rsc.org |

Other synthetic routes include the aza-Michael addition to dehydroalanine (B155165) derivatives and the ring-opening of N-protected aziridines. tandfonline.comrsc.org

Functionalization for Specific Research Applications

Derivatives of this compound are functionalized for a wide array of research applications, leveraging the unique properties conferred by the α,β-diamino acid scaffold.

Peptidomimetic and Peptide Drug Development: α,β-Diamino acids are valuable building blocks in solid-phase peptide synthesis (SPPS). digitellinc.com Their incorporation into peptides can enhance resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs. acs.org Furthermore, they can be used as "stapling" agents to create macrocyclic peptides, which lock the peptide into a bioactive conformation and can improve cell permeability. digitellinc.com For example, synthetic peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid have been investigated as anticandidal agents that inhibit essential fungal enzymes. nih.gov

Bioconjugation and Probe Development: The presence of two distinct amino groups allows for site-selective functionalization. One amino group can be incorporated into a peptide backbone, while the other remains free to be conjugated to other molecules. This is useful for attaching:

Fluorescent Dyes: For tracking the localization of peptides or drugs within cells.

Metal Chelators: For creating imaging agents for PET or MRI scans.

Gold Nanoparticles: For targeted drug delivery or as components in diagnostic assays. nih.gov A protocol has been developed for the direct coupling of amino acids to a functionalized chlorido-gold(I)-phosphane complex, demonstrating a pathway for creating novel bioconjugates. nih.gov

Ligand Design for Receptors and Catalysts: The diamino acid structure is a key component in various biologically active molecules and ligands. Derivatives of 3-amino-propanoic acid have been explored as scaffolds for anticancer agents. mdpi.com The vicinal diamine motif is also a common feature in chiral ligands used in asymmetric catalysis, where it can coordinate to a metal center and create a chiral environment for a chemical reaction.

By strategically modifying and functionalizing the this compound core, researchers can develop a diverse range of molecules tailored for applications in drug discovery, diagnostics, and catalysis.

Role As a Chiral Building Block and Research Tool in Complex Chemical Systems

Applications in Asymmetric Organic Synthesis

Asymmetric synthesis aims to create chiral compounds in an enantiomerically pure form, which is crucial in fields like pharmacology where different enantiomers of a drug can have vastly different biological effects. The fixed stereochemistry of (R)-2-Amino-3-(benzylamino)propanoic acid makes it an excellent tool for controlling the stereochemical outcome of chemical reactions.

This compound serves as a versatile precursor for a range of enantiopure compounds, particularly other non-canonical amino acids and nitrogen-containing heterocycles. Synthetic chemists utilize its chiral backbone to introduce new functionalities with high stereocontrol.

Methods such as diastereoselective alkylation are key to this process. nih.gov For example, the amino groups of the molecule can be protected, and the carboxylic acid can be activated to react with other chiral molecules (chiral auxiliaries). This temporary attachment guides the subsequent addition of chemical groups to a specific face of the molecule, leading to the desired stereoisomer. A common strategy involves the conjugate addition of an amine, like lithium dibenzylamide, to a chiral acryloyl derivative, followed by diastereoselective protonation or alkylation to set the stereochemistry, ultimately yielding enantiomerically enriched β-amino acids. rsc.org

The synthesis of functionalized aminopropylphosphonates, which are structurally related to amino acids, also relies on chiral precursors and ring-opening reactions of activated small rings like aziridines to achieve high enantiomeric purity. mdpi.com These strategies underscore the importance of starting with a well-defined chiral molecule like this compound to build more complex enantiomerically pure products.

Table 1: Synthetic Strategies for Enantiopure Compounds

| Synthetic Strategy | Description | Key Feature |

|---|---|---|

| Diastereoselective Alkylation | A chiral auxiliary is attached to the precursor to direct the approach of a reagent from a less sterically hindered face. | Control over the formation of new stereocenters. |

| Conjugate Addition | A nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. | Creates new carbon-carbon or carbon-heteroatom bonds with stereocontrol. rsc.org |

| Aziridine Ring-Opening | A strained three-membered ring containing nitrogen is opened by a nucleophile, often with high regioselectivity and stereospecificity. | Provides access to functionalized diamines and amino alcohols. mdpi.com |

The field of metal-catalyzed asymmetric synthesis heavily relies on chiral ligands that coordinate to a metal center and create a chiral environment for the reaction. Amino acids and their derivatives are excellent candidates for such ligands due to their ready availability and inherent chirality. mdpi.comresearchgate.net

This compound possesses multiple coordination sites—the two amino groups and the carboxyl group—that can bind to a transition metal. When complexed with a metal like copper, palladium, or nickel, it can form a chiral catalyst that promotes reactions with high enantioselectivity. nih.gov These catalysts are used in a wide array of transformations, including C-H bond functionalization, conjugate additions, and alkylations. nih.govmdpi.com The specific stereochemistry of the ligand dictates the stereochemistry of the product, making it a powerful tool for asymmetric induction.

For instance, chiral Ni(II) complexes derived from Schiff bases of amino acids are effective catalysts for the asymmetric synthesis of tailor-made amino acids. mdpi.com The ligand's structure, including the bulk and electronic properties of its substituents, is critical for achieving high yields and enantiomeric excess. nih.gov The benzyl (B1604629) group on this compound can be modified to fine-tune the steric and electronic properties of the resulting metal complex, allowing for the optimization of the catalyst for a specific reaction.

Integration into Peptidomimetics and Oligomer Design

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. This compound is a non-canonical amino acid (ncAA) that can be incorporated into peptide sequences to create these advanced structures. escholarship.orgresearchgate.net

Incorporating ncAAs into peptide chains is a powerful strategy to introduce novel chemical functionalities and structural constraints. escholarship.org As a β-amino acid derivative, this compound introduces an additional carbon atom into the peptide backbone compared to natural α-amino acids. This seemingly small change has profound effects on the resulting molecule's structure and stability.

Foldamers are synthetic oligomers that adopt well-defined, folded three-dimensional structures, similar to the secondary structures (e.g., helices and sheets) of proteins and nucleic acids. nih.gov The rational design of foldamers relies on using building blocks that guide the oligomer chain to fold in a predictable manner.

The incorporation of β-amino acids, such as this compound, is a well-established strategy for creating helical foldamers. nih.govresearchgate.net The extra methylene group in the backbone changes the hydrogen-bonding patterns and torsional angles, favoring specific helical conformations that are distinct from the α-helices found in proteins. The defined (R)-stereochemistry at the α-carbon and the bulky benzylamino group further restrict the conformational freedom of the oligomer backbone, promoting the formation of a stable, predictable structure. lifechemicals.com These conformationally restricted scaffolds are valuable in drug design for creating rigid structures that can bind to protein surfaces with high affinity and specificity. rsc.orgwjarr.com

Table 2: Impact of this compound in Oligomer Design

| Feature | Structural Consequence | Application |

|---|---|---|

| β-Amino Acid Backbone | Alters peptide backbone geometry and hydrogen bonding patterns. | Induces stable helical or sheet-like secondary structures in foldamers. nih.gov |

| (R)-Stereochemistry | Controls the directionality (handedness) of the helical fold. | Design of specific chiral scaffolds for molecular recognition. |

| Benzylamino Side Chain | Introduces steric bulk and potential for π-stacking interactions. | Restricts conformational flexibility and can mediate intermolecular interactions. lifechemicals.com |

| Protease Resistance | Non-natural peptide bond is not recognized by many proteases. | Development of stable peptidomimetic drugs. mdpi.com |

Development of Chemical Probes

Chemical probes are essential tools for studying complex biological systems. They are small molecules designed to interact with a specific biological target, such as a protein or enzyme, allowing researchers to investigate its function. The structure of this compound makes it a suitable scaffold for the development of such probes.

The benzyl group provides a convenient handle for chemical modification. Functional groups can be attached to the aromatic ring without interfering with the amino acid's ability to be incorporated into a peptide or foldamer. For example, a fluorescent dye, a biotin tag for affinity purification, or a photoreactive group for covalent labeling could be appended.

Derivatives of similar amino acids have been developed as agonists for specific receptor subtypes, demonstrating the utility of this molecular scaffold in creating targeted chemical tools. frontiersin.org By incorporating a modified this compound into a peptide sequence that targets a specific protein, researchers can create a chemical probe to visualize the protein in cells, identify its binding partners, or measure its activity. This approach is powerful for dissecting cellular pathways and validating new drug targets.

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of a molecule. For "(R)-2-Amino-3-(benzylamino)propanoic acid," a suite of NMR experiments would be necessary.

¹H NMR: Proton NMR would provide information about the chemical environment of the hydrogen atoms. Key signals would include those for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene protons, and the protons on the chiral centers (C2 and C3). The coupling constants (J-values) between the protons on C2 and C3 would be particularly insightful for deducing the dihedral angle between them, offering clues about the molecule's preferred conformation in solution.

¹³C NMR: Carbon NMR would reveal the number of chemically distinct carbon atoms. The chemical shifts of the carboxylic acid carbon, the aromatic carbons, and the two chiral carbons would be identified.

2D NMR: Advanced two-dimensional NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximities of protons, further refining the conformational analysis.

Hypothetical ¹H and ¹³C NMR Data Table No experimental data is available in the literature for this compound. A hypothetical data table cannot be provided to maintain scientific accuracy.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a compound.

Molecular Formula Confirmation: HRMS provides a very precise mass-to-charge ratio (m/z) of the molecular ion, typically to four or five decimal places. This allows for the determination of a unique molecular formula. For C₁₀H₁₄N₂O₂, the expected exact mass would be compared to the measured mass.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The resulting fragmentation pattern would offer structural insights, for example, by showing the loss of the carboxyl group or the benzyl group.

Hypothetical HRMS Data Table No experimental data is available in the literature for this compound. A hypothetical data table cannot be provided to maintain scientific accuracy.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical methods are essential for studying chiral molecules and their stereochemistry.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum for a chiral molecule like "this compound" would show characteristic positive or negative bands (Cotton effects) associated with its chromophores (the aromatic ring and the carbonyl group). The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation with respect to the wavelength of light. The ORD spectrum provides complementary information to the CD spectrum and can also be used to help determine the absolute configuration.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state.

Single Crystal Analysis: If a suitable single crystal of "this compound" could be grown, X-ray diffraction analysis would provide precise atomic coordinates. This would reveal exact bond lengths, bond angles, and torsion angles.

Absolute Configuration: Crucially, for a chiral molecule, anomalous dispersion effects in the diffraction data can be used to determine the absolute configuration of the stereocenters without ambiguity. This would definitively confirm the "(R)" configuration at the C2 carbon.

Computational Chemistry and Theoretical Studies of R 2 Amino 3 Benzylamino Propanoic Acid

Quantum Mechanical Studies of Molecular Properties

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels. For a molecule like (R)-2-Amino-3-(benzylamino)propanoic acid, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed. semanticscholar.org

DFT, particularly with functionals like B3LYP, is often used to optimize the ground-state geometry of amino acids, providing precise bond lengths, bond angles, and dihedral angles. semanticscholar.org From this optimized structure, a wealth of electronic properties can be calculated.

Key molecular properties investigated using QM include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For this compound, the HOMO is likely localized on the electron-rich benzylamino group, while the LUMO may be distributed across the carboxylic acid moiety.

Electrostatic Potential (ESP): ESP maps visualize the charge distribution across a molecule, identifying electrophilic (positive) and nucleophilic (negative) regions. This is critical for predicting sites of interaction with other molecules or receptors.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from HOMO and LUMO energies, offering quantitative measures of the molecule's reactivity. semanticscholar.org

The following table illustrates the types of data typically generated from QM calculations for an amino acid, using hypothetical values for this compound based on findings for similar structures.

| Calculated Property | Method/Basis Set | Illustrative Value | Significance |

|---|---|---|---|

| EHOMO | DFT/B3LYP/6-31G(d,p) | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | DFT/B3LYP/6-31G(d,p) | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP/6-31G(d,p) | 5.7 eV | Indicates chemical stability and reactivity; a larger gap implies higher stability. |

| Dipole Moment | DFT/B3LYP/6-31G(d,p) | 2.5 Debye | Measures the overall polarity of the molecule. |

| Zero-Point Vibrational Energy | DFT/B3LYP/6-31G(d,p) | 155.8 kcal/mol | The ground state vibrational energy of the molecule at 0 K. |

Conformational Landscape Analysis and Potential Energy Surfaces

Due to the presence of multiple single bonds, this compound is a flexible molecule capable of adopting numerous conformations. Conformational analysis is essential for understanding its three-dimensional structure, stability, and biological activity.

Computational methods map the conformational landscape by systematically rotating key dihedral (torsion) angles and calculating the potential energy of each resulting structure. The results are often visualized as a Potential Energy Surface (PES), which plots energy as a function of one or more dihedral angles. The minima on this surface correspond to stable, low-energy conformers, while peaks represent high-energy transition states between them.

For this compound, critical dihedral angles for analysis would include:

Rotation around the Cα-Cβ bond.

Rotation around the Cβ-N bond of the benzylamino group.

Rotation around the N-CH₂ bond of the benzyl (B1604629) group.

By calculating the energy at incremental rotations, a detailed PES can be generated. This analysis reveals the most probable shapes the molecule will adopt in different environments and identifies potential intramolecular interactions, such as hydrogen bonds between the carboxylic acid and amino groups, that stabilize certain conformations.

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.gov By simulating the motions of atoms and molecules over time, MD provides detailed insights into dynamic processes, solvent effects, and intermolecular interactions.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with explicit solvent molecules, most commonly water, to mimic physiological conditions. researchgate.net The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a set period.

MD simulations can elucidate several key properties:

Solvation Structure: Analysis of the simulation trajectory reveals how solvent molecules arrange around the solute. Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding a water molecule at a certain distance from specific atoms of the amino acid, highlighting key hydration sites. researchgate.net

Hydrogen Bonding: MD simulations can track the formation and breaking of hydrogen bonds between the amino acid's functional groups (–COOH, –NH₂, –NH–) and surrounding water molecules, as well as potential intramolecular hydrogen bonds.

Solvation Free Energy: This is the free energy change associated with transferring a molecule from a vacuum to a solvent, a critical measure of its hydrophilicity or hydrophobicity. scispace.comresearchgate.net Techniques like Thermodynamic Integration or Free Energy Perturbation are used to compute this value, which is vital for predicting solubility and partitioning behavior. nih.govnih.gov

The table below provides illustrative solvation free energy data, comparing the target compound to other amino acids to provide context on its likely polarity.

| Compound | Illustrative Solvation Free Energy (ΔGsolv in water, kcal/mol) | Inferred Property |

|---|---|---|

| Glycine (B1666218) | -8.5 | Hydrophilic |

| Phenylalanine | -2.5 | Hydrophobic |

| This compound (Hypothetical) | -6.0 | Likely hydrophilic due to multiple polar N-H and O-H groups capable of hydrogen bonding. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimentation alone. By mapping the reaction pathway from reactants to products, these studies can identify transition states, intermediates, and determine the activation energy, which governs the reaction rate.

For this compound, computational methods could be applied to study its synthesis. A plausible synthetic route involves the reaction of benzylamine (B48309) with a suitable precursor like (R)-2-amino-3-chloropropanoic acid.

A theoretical study of this reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, products, and any proposed intermediates.

Transition State Search: Locating the highest-energy point along the reaction coordinate, known as the transition state (TS). This is a critical step, as the TS structure reveals the precise arrangement of atoms during the bond-forming/bond-breaking process.

Energy Profile Calculation: Determining the energies of all species along the reaction pathway. The difference in energy between the reactants and the transition state gives the activation energy (Ea), a key predictor of reaction feasibility. rsc.org

Solvent Effects: Incorporating a solvent model (either implicit or explicit) to understand how the solvent influences the reaction energetics.

Future Research Directions and Unexplored Avenues for R 2 Amino 3 Benzylamino Propanoic Acid

Novel Synthetic Methodologies and Sustainable Chemistry

Future research into the synthesis of (R)-2-Amino-3-(benzylamino)propanoic acid is likely to focus on the development of more efficient, stereoselective, and environmentally benign methods. While traditional synthetic routes might involve the reaction of benzylamine (B48309) with a precursor such as 2-amino-3-chloropropanoic acid, there is considerable scope for innovation in line with the principles of green chemistry.

One promising avenue lies in the advancement of catalytic asymmetric synthesis . The development of novel chiral catalysts could enable the direct and highly enantioselective synthesis of this compound from simple starting materials. This would be a significant improvement over methods that require chiral auxiliaries or resolutions of racemic mixtures, which are often less atom-economical.

Furthermore, enzymatic and biocatalytic approaches represent a largely unexplored frontier for the synthesis of this compound. The use of engineered enzymes, such as transaminases or ammonia (B1221849) lyases, could offer highly specific and sustainable routes to the desired (R)-enantiomer under mild reaction conditions. Research in this area could focus on enzyme discovery and protein engineering to create biocatalysts tailored for the synthesis of non-canonical amino acids like this compound.

The principles of sustainable chemistry could also be applied to the optimization of existing synthetic routes. This might involve the use of greener solvents, the reduction of protecting group manipulations, and the development of continuous flow processes to improve efficiency and minimize waste.

| Research Focus | Potential Advantages |

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste |

| Enzymatic & Biocatalytic Methods | High specificity, mild reaction conditions, sustainability |

| Green Chemistry Optimization | Use of renewable resources, reduced environmental impact |

Expanding the Scope of Chiral Derivatization

The presence of two amine groups and a carboxylic acid in this compound makes it a versatile molecule for applications in chiral derivatization. Future research could explore its potential both as a substrate for known chiral derivatizing agents (CDAs) and as a novel CDA itself.

When treated with a CDA, a mixture of enantiomers is converted into a mixture of diastereomers, which can then be separated and quantified using standard chromatographic or spectroscopic techniques. A wide array of CDAs have been developed for the analysis of amino acids, including reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), and o-phthaldialdehyde (OPA) in combination with chiral thiols. nih.govacs.orgresearchgate.net Investigating the reaction of these and other novel CDAs with this compound would be crucial for developing analytical methods to determine its enantiomeric purity.

Conversely, the inherent chirality of this compound makes it a candidate for development as a novel chiral derivatizing agent . Its functional groups could be modified to create a reagent that reacts selectively with other chiral molecules, enabling their separation and analysis. For example, the carboxylic acid could be activated to react with chiral amines or alcohols, forming diastereomeric amides or esters. The success of such an endeavor would depend on the ability of the resulting diastereomers to be effectively separated by techniques like HPLC or NMR spectroscopy.

| Application | Research Goal | Relevant Techniques |

| As a Substrate | Develop methods for enantiomeric purity analysis. | HPLC, GC, NMR |

| As a Chiral Derivatizing Agent | Synthesize novel reagents for chiral resolution. | Organic synthesis, chromatography |

Advanced Material Science Applications

The incorporation of chiral building blocks into polymers and other materials can impart unique properties, making them suitable for a range of advanced applications. This compound, with its defined stereochemistry and multiple functional groups, is a promising candidate for the development of novel chiral materials.

One unexplored avenue is its use as a monomer in the synthesis of chiral polymers . The amino and carboxylic acid groups could be utilized for polymerization, for instance, in the formation of polyamides. The resulting polymers would possess chiral centers along their backbone, which could lead to the formation of helical structures or other ordered supramolecular assemblies. Such chiral polymers could find applications in chiral chromatography, asymmetric catalysis, and as materials with unique optical properties. Research has shown that chiral amines can act as initiators in ring-opening polymerizations, inducing chirality in the resulting polymer chain. rsc.orgbohrium.com

| Material Type | Potential Application | Key Feature |

| Chiral Polymers | Chiral chromatography, asymmetric catalysis | Ordered helical or supramolecular structures |

| Chiral Metal-Organic Frameworks | Enantioselective separations, chiral sensing | Chiral porous environment |

Interdisciplinary Research with Biophysical Chemistry

The interface of chemistry and biology offers exciting opportunities to explore the biophysical properties of this compound and its potential interactions with biological systems. As a non-canonical amino acid, it could be used as a probe to study protein structure and function, or as a building block for novel peptidomimetics.

A key area for future investigation is the conformational analysis of this compound and peptides into which it is incorporated. nih.gov Computational modeling and experimental techniques such as NMR spectroscopy and circular dichroism could be employed to understand how the benzylamino side chain influences the local and global conformation of a peptide. The bulky and flexible nature of the benzyl (B1604629) group could be exploited to induce specific secondary structures or to disrupt protein-protein interactions. The study of the conformational preferences of molecules is a key aspect of understanding their reactivity and biological activity. libretexts.orgyoutube.com

Another important biophysical parameter to explore is the lipophilicity of this compound. explorationpub.com The presence of the benzyl group is expected to increase its hydrophobicity compared to a simple diamino acid. Quantifying this property would be essential for predicting its behavior in biological environments, such as its ability to cross cell membranes or to bind to hydrophobic pockets in proteins.

Finally, the potential for this compound to interact with specific biological targets could be investigated. For example, its structural similarity to natural amino acids might allow it to act as an enzyme inhibitor or a receptor ligand. Biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be used to study these potential interactions and to determine binding affinities and kinetics.

| Research Area | Key Questions to Address | Relevant Techniques |

| Conformational Analysis | How does the benzylamino side chain influence peptide structure? | NMR, Circular Dichroism, Computational Modeling |

| Lipophilicity Studies | What is the impact of the benzyl group on hydrophobicity and membrane permeability? | Partition coefficient measurements, computational predictions |

| Biological Interactions | Does it bind to and modulate the activity of enzymes or receptors? | ITC, SPR, enzyme kinetics assays |

Q & A

Q. What are the key considerations for designing a stereoselective synthesis of (R)-2-Amino-3-(Benzylamino)Propanoic Acid?

The synthesis must address stereochemical control at the α-carbon and the benzylamino group. A common approach involves:

- Chiral pool synthesis : Using enantiomerically pure starting materials (e.g., (R)-phenylalanine derivatives) to retain stereochemistry .

- Enzymatic resolution : Employing biocatalysts like PAL (phenylalanine ammonia-lyase) to resolve racemic mixtures, as demonstrated in analogous amino acid derivatives .

- Protection strategies : Temporarily blocking reactive groups (e.g., amino or carboxyl) to prevent side reactions during coupling steps .

Q. How can researchers confirm the enantiomeric purity of this compound?

Analytical methods include:

- Chiral HPLC : Using columns like Chirobiotic T™ with mobile phases optimized for polar amino acids.

- Circular Dichroism (CD) : Comparing optical activity against validated standards .

- X-ray crystallography : Resolving crystal structures to unambiguously assign stereochemistry, as seen in brominated phenylalanine analogs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or mass spectra may arise from tautomerism or solvent effects. Mitigation steps:

- Variable Temperature (VT) NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric ions using exact mass measurements (e.g., ESI-MS with <1 ppm error) .

- Comparative analysis : Cross-reference data with structurally characterized analogs (e.g., 3-bromophenyl derivatives) to validate assignments .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Docking simulations : Predict binding modes using software like AutoDock Vina, focusing on interactions with active-site residues (e.g., hydrogen bonds with catalytic aspartates in proteases).

- Molecular Dynamics (MD) : Assess stability of inhibitor-enzyme complexes over nanosecond timescales .

- QSAR studies : Correlate substituent effects (e.g., benzylamino group modifications) with inhibitory potency, as applied to PPAR ligands .

Q. What are the challenges in assessing the biological activity of this compound in cellular assays?

Key issues include:

- Membrane permeability : The compound’s polarity may limit cellular uptake. Solutions:

- Off-target effects : Validate specificity via:

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.